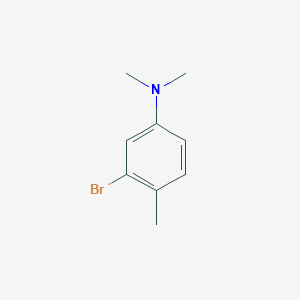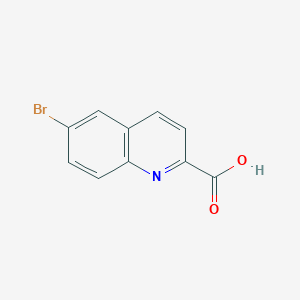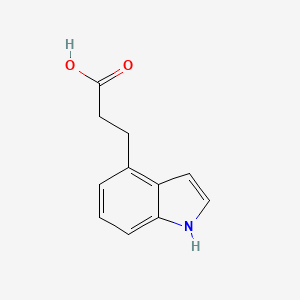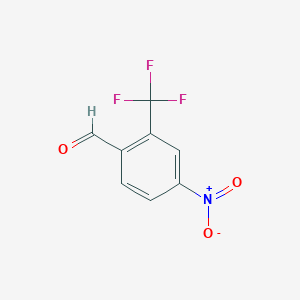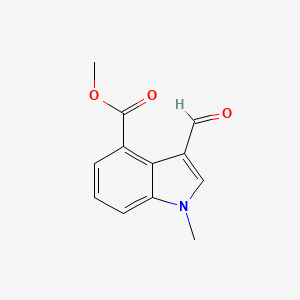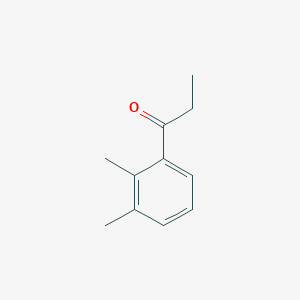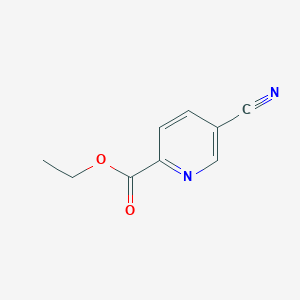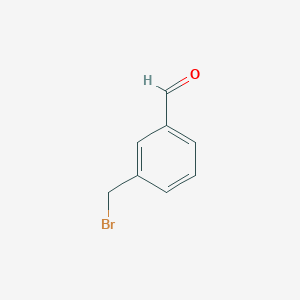
3-(溴甲基)苯甲醛
描述
3-(Bromomethyl)benzaldehyde is a chemical compound with the molecular formula C8H7BrO and a molecular weight of 199.05 . It is also known by the synonym 3-Formylbenzyl bromide .
Synthesis Analysis
The synthesis of 3-(Bromomethyl)benzaldehyde can be achieved through a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis
The InChI code for 3-(Bromomethyl)benzaldehyde is 1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 . The compound has a molar refractivity of 45.7±0.3 cm³ .Chemical Reactions Analysis
The chemical reactions involving 3-(Bromomethyl)benzaldehyde are complex and can involve multiple steps . For instance, it can undergo a nitration, a conversion from the nitro group to an amine, and a bromination .Physical And Chemical Properties Analysis
3-(Bromomethyl)benzaldehyde is a solid at ambient temperature . It has a boiling point of 49-51°C . Its density is 1.5±0.1 g/cm³, and it has a molar volume of 130.6±3.0 cm³ .科学研究应用
合成和应用
3-(溴甲基)苯甲醛在各种有机化合物的合成中发挥着重要作用。例如,它被用于与芳基肼的反应中以产生 2-芳基-1,2-二氢酞嗪,该反应由 K(2)CO(3) 和 FeCl(3) 促进,产生具有不同结构框架的化合物 (Aljaar、Conrad 和 Beifuss,2013)。此外,它与 N-杂环卡宾的活化导致形成邻醌二甲烷中间体,当通过 [4 + 2] 环化与酮偶联时,促进了功能多样的 1-异色满酮的合成 (Janssen‐Müller、Singha、Olyschläger、Daniliuc 和 Glorius,2016)。
催化和化学转化
催化性质
该化合物在催化过程中也至关重要。研究表明,某些苯甲醛可以使用钯催化的 C-H 活化进行邻位溴化,这对于合成取代的 2-溴苯甲醛至关重要。此过程涉及 O-甲基肟作为导向基团,然后快速脱保护取代的 2-溴苯甲醛肟以产生最终的溴化化合物 (Dubost、Fossey、Cailly、Rault 和 Fabis,2011)。
先进材料合成
先进材料的制备
该化学物质在材料的高级合成中至关重要。它已被用来创建一系列具有可调光致和电致发光特性的 1,3,5-三苯乙烯基苯化合物,表明其在电子和光子应用中的潜力 (Behnisch 和 Hanack,2001)。
安全和危害
属性
IUPAC Name |
3-(bromomethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPGAYXSRGROSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427817 | |
| Record name | 3-(bromomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)benzaldehyde | |
CAS RN |
82072-23-9 | |
| Record name | 3-(bromomethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1337652.png)
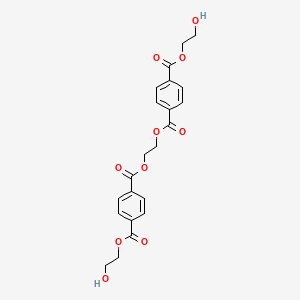
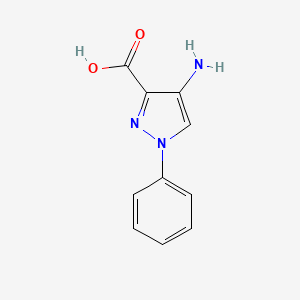
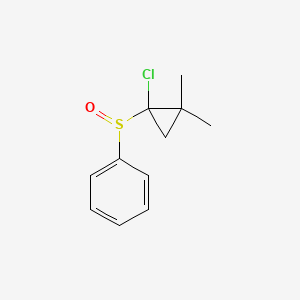
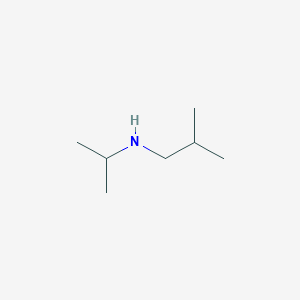
![1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1337661.png)
